Methyl N-formyl-N-(1-phenylethyl)glycinate
Description
Structure
2D Structure
Properties
CAS No. |
84100-48-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3/c1-10(11-6-4-3-5-7-11)13(9-14)8-12(15)16-2/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
WRQXFUFVQOQZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)OC)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl N Formyl N 1 Phenylethyl Glycinate and Analogous N Substituted Glycinates
Glycinate (B8599266) Ester Precursors and Their Derivatization
The foundation for synthesizing complex glycinates is the glycine (B1666218) methyl ester. Its derivatization through N-alkylation or N-arylation provides the essential secondary amine precursor required for subsequent formylation.
Methyl glycinate is typically handled and stored as its hydrochloride salt, [CH₃O₂CCH₂NH₃]Cl, due to its greater stability. wikipedia.org The free ester, methyl glycinate, is prone to polymerization or conversion to diketopiperazine upon storage at room temperature. wikipedia.org The hydrochloride salt is a white, water-soluble solid that serves as a convenient and stable starting material for various synthetic routes. wikipedia.orgnih.gov
The synthesis of N-alkylated glycine esters from methyl glycinate hydrochloride first requires the liberation of the free amine. This is typically achieved by treatment with a base. Once the free methyl glycinate is available, N-alkylation can be performed. Conventional methods for the N-alkylation of α-amino acids include reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. mdpi.com More modern, sustainable approaches involve the direct coupling of unprotected amino acids with alcohols. nih.gov
A general procedure for synthesizing N-alkylated glycine derivatives involves the aminolysis of chloroacetic acid with the desired alkylamine. mdpi.com For the specific case of preparing the N-(1-phenylethyl)glycinate backbone, 1-phenylethylamine (B125046) would be reacted with a suitable glycine synthon.
Table 1: Selected Methods for N-Alkylation of Glycine and its Esters
| Method | Alkylating Agent | Catalyst/Conditions | Notes | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halides | Base (e.g., K₂CO₃), Phase-Transfer Catalyst | Common method for N-alkylation of amino acid derivatives. monash.edu | monash.edu |
| Reductive Alkylation | Aldehydes | Inorganic Reductants (e.g., NaBH₃CN) | A standard method suffering from stoichiometric by-products. mdpi.com | mdpi.com |
| Direct Coupling with Alcohols | Alcohols (e.g., 1-pentanol) | Ruthenium-based catalyst | A sustainable route; selectivity can be controlled by reactant ratios. nih.gov | nih.gov |
N-Arylglycinates are another important class of precursors, and various synthetic pathways exist for their formation. One established method involves a three-step sequence starting from commercially available phenylacetic acids, which undergo esterification, bromination, and subsequent C-N bond formation via substitution with an arylamine. yakhak.org For example, N-aryl phenylglycine O-alkyl esters can be synthesized by refluxing the corresponding bromo-ester with an arylamine and triethylamine (B128534) in ethanol. yakhak.org
Another direct approach involves starting with N-phenylglycine and esterifying it using methanol (B129727) and hydrogen chloride in dioxane, which yields methyl N-phenylglycinate in high yield. chemicalbook.com More advanced techniques include the electrocatalytic cross-dehydrogenative coupling (CDC) of N-arylglycine esters with C-H nucleophiles. nih.gov This method utilizes n-Bu₄NI as a redox catalyst, avoiding transition metals and providing an environmentally benign route to functionalized N-arylglycinates. nih.gov
Table 2: Synthetic Routes to N-Arylglycinates
| Starting Material | Key Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Phenylacetic acids | N-Bromosuccinimide, Arylamine, Triethylamine | N-Aryl Phenylglycine O-Alkyl Esters | Multi-step process involving bromination and nucleophilic substitution. yakhak.org | yakhak.org |
| N-phenylglycine | Methanol, Hydrogen chloride | Methyl N-phenylglycinate | Direct esterification of the N-aryl amino acid. chemicalbook.com | chemicalbook.com |
Installation of the N-Formyl Moiety
The N-formyl group is a critical component of the target molecule. Its installation on the secondary amine of the N-(1-phenylethyl)glycinate precursor can be achieved through several formylation strategies.
Direct formylation of secondary amines, including N-alkylated amino acid esters, is a widely practiced transformation. A variety of formylating agents and catalytic systems have been developed to achieve this efficiently.
One highly effective method involves the use of formic acid in the presence of a catalytic amount of molecular iodine. organic-chemistry.org This system is applicable to a wide range of aliphatic and aromatic amines, providing N-formylated products with high efficiency and selectivity under solvent-free conditions. organic-chemistry.org Crucially, this method preserves the stereochemical integrity of chiral α-amino acid esters without causing epimerization. organic-chemistry.org Other classical formylating agents include chloral, which reacts with amines to produce formamides and chloroform (B151607) as the only byproduct. nih.gov
More recently, catalytic methods using C1 sources like methanol have been developed. For instance, a bimetallic AuPd–Fe₃O₄ nanoparticle catalyst enables the N-formylation of secondary amines at room temperature using methanol as the formyl source and oxygen as the oxidant. mdpi.com Another approach uses paraformaldehyde as the C1 synthon in an oxidative coupling reaction catalyzed by systems like Au/TiO₂ or non-noble metal CoNC catalysts. researchgate.netresearchgate.net
Table 3: Comparison of Direct N-Formylation Methods for Secondary Amines
| Formylating Agent | Catalyst/Conditions | Substrate Scope | Advantages | Reference |
|---|---|---|---|---|
| Formic Acid | I₂ (5 mol%), 70°C, solvent-free | Wide range, including amino acid esters | Low cost, non-toxic catalyst, high efficiency, no epimerization. organic-chemistry.org | organic-chemistry.org |
| Methanol | AuPd–Fe₃O₄, O₂, room temperature | Secondary amines | Reusable magnetic catalyst, mild conditions. mdpi.com | mdpi.com |
| Paraformaldehyde | Au/TiO₂ or CoNC catalyst, O₂ | Secondary amines | Utilizes an inexpensive C1 source. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
In the context of synthesizing Methyl N-formyl-N-(1-phenylethyl)glycinate, an "indirect route" primarily refers to the sequential nature of the synthesis: the N-(1-phenylethyl)glycinate intermediate is first synthesized and isolated before the N-formylation step is performed. The N-formyl group is generally installed as the final step on the pre-formed secondary amine.
Formamides themselves are stable compounds that can act as key intermediates in more complex synthetic sequences. For example, in the synthesis of certain alkaloids, an N-formyl group is carried through several steps before a final acid-catalyzed cyclization. rsc.org This demonstrates the stability of the formamide (B127407) moiety, allowing it to be incorporated early in a synthetic route if the subsequent chemical transformations are compatible. However, for the target molecule, the most direct pathway involves formylation of the fully assembled N-(1-phenylethyl)glycinate ester.
Stereoselective Introduction of the 1-Phenylethyl Group
The introduction of the chiral 1-phenylethyl group is the stereochemistry-determining step in the synthesis of this compound. Achieving high stereoselectivity is paramount.
A key strategy involves using α-phenylethylamine as a chiral source. Research has shown that the reaction of ligands derived from α-phenylethylamine with glycine and a Ni(II) salt can lead to diastereomeric complexes. nih.gov This is a result of the configurational stability of the newly formed stereogenic nitrogen atom. The diastereomeric ratio of the products is influenced by the steric bulk of other substituents on the nitrogen atom. nih.gov
Another powerful technique for the enantioselective alkylation of glycine derivatives is phase-transfer catalysis. Using a chiral phase-transfer catalyst, the alkylation of a glycine imine ester, such as N-(diphenylmethylene)glycinate tert-butyl ester, with an alkyl halide can proceed with high enantioselectivity. researchgate.net
Furthermore, chelation-controlled additions represent a reliable method for diastereoselective synthesis. For instance, the addition of an organometallic reagent like vinylmagnesium bromide to an enone derived from a chiral starting material can proceed with high diastereoselectivity, guided by a Cram's-chelate transition state model. nih.gov While applied to a different system, this principle is broadly applicable to the stereocontrolled formation of C-C or C-N bonds.
Table 4: Influence of N-Substituent on Diastereomeric Ratio in Ni(II) Complex Formation
| N-Substituent (R) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Me | 2 | 87 | 65:35 | nih.gov |
| Et | 4 | 85 | 70:30 | nih.gov |
| n-Pr | 6 | 82 | 82:18 | nih.gov |
| Bn | 6 | 83 | 85:15 | nih.gov |
Data derived from the synthesis of diastereomeric Ni(II) complexes of a glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone. nih.gov
Reductive Alkylation Approaches for N-(1-Phenylethyl)glycinates
Reductive alkylation, also known as reductive amination, is a cornerstone method for forming carbon-nitrogen bonds and a direct route for synthesizing N-substituted glycine derivatives. rsc.orgmdpi.com This process typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine. For the synthesis of N-(1-phenylethyl)glycinates, this involves reacting 1-phenylethylamine with a glyoxylic acid derivative.
The synthesis of glycine itself can be achieved through the reductive amination of glyoxylic acid, using hydrogen gas and a rhodium catalyst in the presence of ammonia (B1221849). google.com This fundamental transformation can be adapted to produce N-substituted glycines by replacing ammonia with a primary amine like 1-phenylethylamine. The reaction proceeds by forming an N-(1-phenylethyl)iminoacetic acid intermediate, which is subsequently reduced to N-(1-phenylethyl)glycine. Esterification would then yield the final glycinate product.
Various reducing agents and catalytic systems can be employed for this transformation. rsc.orgnih.govrsc.org A study on the diastereoselective alkylation of chiral glycinate derivatives utilized lithium enolates, demonstrating that the chiral auxiliary on the nitrogen atom can induce stereoselectivity. scielo.org.mx For instance, the alkylation of the lithium enolate of (S)-N-(1-phenylethyl)benzamide glycinate showed a diastereomeric ratio of 78:22. scielo.org.mx While this specific example involves alkylation at the α-carbon, the underlying principle of using the 1-phenylethyl group as a chiral controller is directly relevant. Facile and versatile routes to N-substituted amino acids often rely on the initial formation of a Schiff base from a natural α-amino acid, followed by reductive amination to install the N-substituent. rsc.org
| Reactants | Intermediate | Product | Key Features |
| Glyoxylic Acid + 1-Phenylethylamine | N-(1-phenylethyl)iminoacetic acid | N-(1-Phenylethyl)glycine | Direct synthesis via reductive amination. google.com |
| Glycine Derivative + Aldehyde/Ketone | Schiff Base/Imine | N-Alkylated Glycine Derivative | Versatile method for installing various N-substituents. rsc.org |
| Chiral Glycinate Enolate + Alkyl Halide | - | α-Alkylated Glycinate | Demonstrates stereoinduction by the N-(1-phenylethyl) group. scielo.org.mx |
Utilization of Chiral 1-Phenylethylamine Derivatives in Peptoid Synthesis Context
Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that have gained significant attention for their enhanced proteolytic stability and structural diversity. nih.govacs.org Chiral 1-phenylethylamine is a "privileged" chiral auxiliary and building block in this field, frequently used to introduce chirality and induce specific secondary structures, such as helices. nih.govosti.govmdpi.com
The synthesis of peptoids containing the (S)-N-(1-phenylethyl)glycine (Nspe) monomer has been shown to result in the formation of stable, helical structures resembling a polyproline type I (PPI) helix. osti.govnih.gov These studies highlight that the stereochemistry of the α-chiral side chain dictates the helical sense of the peptoid backbone. nih.gov The standard method for synthesizing peptoid oligomers is the sub-monomer approach on a solid-phase resin. nih.govnih.gov This involves a two-step cycle: acylation of the secondary amine on the resin with an activated carboxylic acid (like bromoacetic acid), followed by nucleophilic displacement of the bromide with a primary amine, such as (S)- or (R)-1-phenylethylamine. acs.org
The steric bulk of the 1-phenylethyl group can influence the efficiency of the synthesis, sometimes requiring modified or solution-phase techniques to achieve higher yields and purities, especially for longer oligomers. nih.gov The resulting N-substituted glycine unit, once incorporated into a chain and formylated, would be structurally analogous to the target compound of this article. The conformational properties and self-assembly of these peptoids are of significant research interest, with the chiral phenylethyl sidechains playing a crucial role in creating ordered structures. osti.gov
| Monomer | Synthetic Method | Resulting Structure | Significance |
| (S)-N-(1-phenylethyl)glycine (Nspe) | Solid-Phase Sub-monomer Synthesis | Helical Peptoid Oligomer | Introduces chirality and induces stable secondary structures. osti.govnih.gov |
| (R)-N-(1-phenylethyl)glycine (Nrpe) | Solid-Phase Sub-monomer Synthesis | Helical Peptoid Oligomer (opposite helicity to Nspe) | Demonstrates control of helical sense via side-chain stereochemistry. osti.gov |
Advanced Glycine Functionalization Techniques
Beyond direct N-alkylation, more advanced methods focus on modifying the glycine scaffold, particularly at the α-carbon, often using the nitrogen substituent to control stereochemistry. These techniques provide access to a wide array of non-proteinogenic α-amino acids.
Catalytic Asymmetric Alkylation of Glycine-Derived Schiff Bases
A powerful strategy for synthesizing enantiomerically enriched α-amino acids involves the asymmetric alkylation of glycine-derived Schiff bases. nih.gov In this approach, the glycine amino group is protected as an imine (Schiff base), which activates the α-carbon for deprotonation and subsequent alkylation. The use of a chiral catalyst ensures that the incoming alkyl group is added stereoselectively.
A common implementation involves forming a Schiff base between a glycine ester and a benzophenone (B1666685) or related carbonyl compound, which is then complexed to a metal ion, typically Ni(II). acs.orgacs.orgnih.govrsc.org These achiral, planar nickel(II) complexes are then alkylated using alkyl halides under phase-transfer catalysis (PTC) conditions. acs.orgnih.gov The phase-transfer catalyst, often a derivative of a Cinchona alkaloid, is chiral and directs the stereochemical outcome of the reaction. acs.orgnih.gov This method has been shown to produce α-amino acids with high enantioselectivities (90–98.5% ee) and in good to excellent chemical yields. acs.org After alkylation, the complex is hydrolyzed under mild acidic conditions to release the desired α-substituted amino acid ester. acs.orgnih.gov
More recently, copper-catalyzed systems have also been developed. For example, the asymmetric alkylation of a tert-butyl glycinate Schiff base catalyzed by a copper/(4S,2R)-tBu-Phosferrox complex at low catalyst loading (1 mol%) afforded products with up to 95% yield and >99% ee. chemrxiv.org
| Glycine Derivative | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |
| Ni(II) complex of glycine-PBP Schiff base | (S)- or (R)-NOBIN (PTC) | α-Alkylated α-amino acids | 90–98.5% | Good to Excellent |
| tert-Butyl glycinate Schiff base | Cu/(4S,2R)-tBu-Phosferrox | α-Alkylated α-amino acids | >99% | up to 95% |
Functionalization and Reduction of α-Imino Esters
α-Imino esters are highly reactive and versatile intermediates in organic synthesis. acs.orgnih.gov The C=N double bond is activated by the adjacent ester group, making it susceptible to a wide range of nucleophilic additions and other transformations, including cycloadditions, Mannich-type reactions, and reductions. acs.orgnih.gov These reactions provide a direct pathway to various natural and unnatural α-amino acid derivatives.
The reduction of the imine functionality is a particularly straightforward method for preparing α-amino esters. beilstein-journals.org Significant progress has been made in developing diastereoselective reduction methods. One successful strategy involves the use of a chiral auxiliary attached to the imine nitrogen. For instance, chiral N-phosphinyl α-imino esters have been synthesized and subsequently reduced with L-selectride. beilstein-journals.orgbeilstein-journals.org This process proceeds with excellent chemical yields (88–98%) and very high diastereoselectivities (dr from 96:4 to 99:1). beilstein-journals.orgbeilstein-journals.org Similarly, the reduction of N-tert-butanesulfinyl ketimine esters with L-selectride provides a general and practical route to both aryl and aliphatic α-amino acids in high yields and with high diastereoselectivity. acs.org The chiral auxiliary can typically be cleaved under acidic conditions after the reduction is complete. beilstein-journals.org
| Substrate | Reducing Agent | Key Feature | Diastereomeric Ratio (dr) | Yield |
| Chiral N-phosphinyl α-imino ester | L-Selectride | High diastereoselectivity | 96:4 to 99:1 | 88–98% |
| N-tert-butanesulfinyl ketimine ester | L-Selectride | General method for aryl/aliphatic α-amino acids | High | High |
Reaction Mechanisms and Chemical Reactivity of Methyl N Formyl N 1 Phenylethyl Glycinate Systems
Mechanistic Pathways Involving the N-Formyl Glycinate (B8599266) Structure
The core N-formyl glycinate structure is a versatile precursor for various synthetic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.
Aza-Mannich Type Reactions of Imino Esters
A cornerstone of the reactivity of Methyl N-formyl-N-(1-phenylethyl)glycinate is its ability to serve as a precursor to an N-acyliminium ion, a highly reactive electrophile for Mannich-type reactions. acs.orgqub.ac.uk The Mannich reaction is a three-component condensation that results in the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orglibretexts.org In the context of this specific compound, the process is not a traditional three-component reaction but rather involves the in situ generation of the electrophilic iminium species from the glycinate derivative.
The general mechanism commences with the formation of an N-acyliminium ion. This can be achieved under acidic conditions, where protonation of the N-formyl carbonyl oxygen, followed by elimination of a leaving group from the alpha-carbon (the carbon bearing the ester), generates the electrophilic cation. qub.ac.uk More controlled methods involve starting from a precursor like an α-hydroxy or α-alkoxy derivative, which readily eliminates under Lewis or Brønsted acid catalysis. qub.ac.uk
Table 1: Key Steps in Aza-Mannich Type Reactions
| Step | Description | Key Intermediates |
| 1. Iminium Ion Formation | Activation of the N-formylglycinate, often under acidic conditions, to generate a reactive N-acyliminium ion intermediate. | N-acyliminium ion |
| 2. Nucleophilic Attack | The electron-rich nucleophile (e.g., enol, silyl (B83357) enol ether) attacks the electrophilic carbon of the N-acyliminium ion. | Tetrahedral adduct |
| 3. Product Formation | Subsequent workup or proton transfer yields the final α-substituted amino ester product. | β-amino carbonyl compound |
Cyclization Reactions for Heterocycle Formation (e.g., Hydantoin (B18101) Pathways)
The N-formyl glycinate framework possesses the necessary functional groups to participate in cyclization reactions to form various heterocycles, most notably hydantoins (imidazolidine-2,4-diones). Hydantoins are classically synthesized via the Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. google.com
While this compound would not undergo a classic Bucherer-Bergs reaction directly, its structure is predisposed to analogous cyclization pathways. One plausible mechanism involves hydrolysis of the methyl ester to the corresponding carboxylic acid. Under dehydrating conditions and in the presence of an ammonia (B1221849) source, the N-formyl group and the newly formed carboxylate can undergo an intramolecular condensation. This process would likely involve activation of the carboxylic acid, followed by nucleophilic attack from the formamide (B127407) nitrogen and subsequent ring closure and dehydration to yield a substituted hydantoin.
Alternatively, the formation of hydantoins can proceed through N-carbamoyl-α-amino acid intermediates, which undergo stereoselective cyclization. google.com The N-formyl group in the title compound could potentially be converted to an N-carbamoyl group through appropriate synthetic manipulations, thereby opening a pathway to hydantoin formation.
Stereoelectronic Influences on Reactivity
Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, play a crucial role in the reactions of this compound. wikipedia.org These effects dictate the preferred geometry of the molecule and the transition states of its reactions, ultimately controlling stereochemical outcomes.
The primary site of stereoelectronic influence is the N-acyliminium ion intermediate formed during Aza-Mannich reactions. The geometry of this planar cation and the facial selectivity of the subsequent nucleophilic attack are governed by several factors:
Amide Conformation: The N-formyl group can exist in E/Z conformations, and the preferred arrangement influences the steric environment around the reactive center.
Chiral Auxiliary: The (R)-1-phenylethyl group acts as a chiral auxiliary. Its steric bulk directs the incoming nucleophile to attack the N-acyliminium ion from the less hindered face, leading to a high degree of diastereoselectivity. nih.gov
Orbital Overlap: The stability of the transition state is maximized when the interacting orbitals of the nucleophile and the electrophilic iminium ion are properly aligned. This involves the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the N-acyliminium ion. wikipedia.org Studies on related cyclic N-acyliminium ions have shown that the conformation of the ring and its substituents can be predicted and are consistent with minimizing steric interactions and maximizing favorable orbital overlap, which in turn explains the observed high diastereoselectivity in nucleophilic additions. nih.govbeilstein-journals.org
These effects are defined by stabilizing donor-acceptor interactions between filled and empty orbitals, which are dependent on the specific geometric arrangement of the molecule. wikipedia.org
Proton-Coupled Electron Transfer (PCET) in Related Systems
Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together, often in a concerted step. rsc.org While extensively studied in biological systems involving amino acid residues like tyrosine and tryptophan, the principles of PCET can be applied to understand potential redox reactions of glycine (B1666218) derivatives like this compound. rsc.org
Glycine and its derivatives can participate in redox reactions. Theoretical studies on glycine complexed with metal ions like Mg²⁺ show that proton transfer from the α-carbon is feasible, leading to a species with enhanced chemical activity. worldscientific.com The coordination of a metal cation can stabilize the zwitterionic form of glycine and lower the energy barriers for intramolecular proton transfer. nih.gov
For this compound, a hypothetical PCET process could be initiated by one-electron oxidation. This would generate a radical cation, dramatically increasing the acidity of the α-proton on the glycine backbone. Subsequent proton transfer to a suitable base would result in a neutral radical species. The feasibility and mechanism (concerted vs. stepwise) of such a process would be highly dependent on factors like the solvent, the presence of a suitable oxidant, and the pH of the medium. rsc.org The proton affinity of glycine, a key thermodynamic parameter in PCET, has been determined through benchmark ab initio calculations, with N-protonation being significantly more favorable than O-protonation. rsc.org The specific proton donor properties of glycine derivatives are linked to their ability to form various intermolecular hydrogen bonds. nih.gov
Other Relevant Organic Transformations and Their Mechanisms
Beyond the specific pathways mentioned, the functional groups within this compound allow for other fundamental organic transformations.
Nucleophilic Addition and Substitution Processes
The molecule features two primary sites for nucleophilic attack: the ester carbonyl carbon and the iminium carbon (as an intermediate).
Nucleophilic Acyl Substitution at the Ester: The methyl ester group can undergo nucleophilic acyl substitution. libretexts.org This reaction proceeds via a characteristic two-step addition-elimination mechanism. quora.com A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. gatech.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) (⁻OCH₃) leaving group. masterorganicchemistry.com The reactivity of the ester is intermediate compared to other carboxylic acid derivatives; it is less reactive than acid halides and anhydrides but more reactive than amides. libretexts.org Common nucleophiles for this transformation include hydroxide (B78521) (saponification to form the carboxylate), alkoxides (transesterification), and amines (aminolysis to form an amide).
Nucleophilic Addition to Iminium Intermediates: As detailed in Section 3.1.1, the generation of an N-acyliminium ion opens up a wide range of possibilities for nucleophilic addition. acs.orgthieme-connect.com This is a powerful strategy for C-C and C-heteroatom bond formation alpha to the nitrogen atom. qub.ac.uk A diverse array of nucleophiles, including silicon-based reagents (e.g., allyl silanes, silyl enol ethers), organometallic reagents, and electron-rich heteroaromatics, have been successfully employed in reactions with N-acyliminium ions. thieme-connect.comthieme-connect.com
Table 2: Comparison of Nucleophilic Reactions
| Reaction Type | Electrophilic Center | Key Intermediate | Typical Nucleophiles | Product Type |
| Nucleophilic Acyl Substitution | Ester Carbonyl (C=O) | Tetrahedral Intermediate | OH⁻, RO⁻, R₂NH | Carboxylate, New Ester, Amide |
| Nucleophilic Addition | Iminium Carbon (C=N⁺) | N-Acyliminium Ion | Silyl Enol Ethers, Allyl Silanes, Aromatics | α-Substituted Amino Ester |
Carbonyl Chemistry and Derivatives
The carbonyl groups within this compound—the formyl and the methyl ester moieties—are, in principle, susceptible to a range of nucleophilic attacks and transformations common to amides and esters. However, specific studies detailing these reactions for this particular compound are not available.
The formyl group (CHO) attached to the nitrogen atom is a key feature. In related N-formyl compounds, this group can influence the reactivity of the molecule and can sometimes be a target for specific chemical transformations. For instance, N-formylation is a known method for protecting amines, and the subsequent deformylation can be achieved under various conditions. rsc.org The reactivity of the ester carbonyl group would be expected to undergo typical ester reactions such as hydrolysis, transesterification, and amidation.
The synthesis of derivatives from this compound has not been a specific focus of the available literature. While the synthesis of related compounds, such as ethyl N-formyl-N-methylglycinate, has been described, detailing the reaction of ethyl N-methylglycinate hydrochloride with ethyl formate (B1220265) in the presence of potassium carbonate, similar detailed synthetic routes originating from or leading to a variety of derivatives of this compound are not documented. chemicalbook.com
Ring Expansion and Contraction Mechanisms
There is no available research that discusses ring expansion or contraction mechanisms directly involving this compound. Such reactions are typically associated with cyclic systems or specific functionalities that can undergo rearrangement to form larger or smaller rings. For example, the ring expansion of N-tosylaziridines to azetidines has been reported, but this chemistry is not applicable to the acyclic structure of this compound.
While the phenylethyl group is a component of some cyclic systems, and the glycine backbone can be incorporated into heterocyclic structures, studies detailing the formation of such rings from this compound and their subsequent expansion or contraction are not present in the reviewed literature.
Stereochemical Aspects and Asymmetric Synthesis of Methyl N Formyl N 1 Phenylethyl Glycinate
Chiral Recognition and Diastereomeric Control
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. In the context of Methyl N-formyl-N-(1-phenylethyl)glycinate, the chiral (1-phenylethyl)amine auxiliary is the key element for inducing stereoselectivity. When a reaction creates the new stereocenter at the glycine (B1666218) α-carbon, the pre-existing stereocenter on the auxiliary leads to the formation of diastereomers rather than enantiomers.
These diastereomers have different physical properties and distinct energy levels, particularly in their transition states during a chemical reaction. This energetic difference is the basis for diastereomeric control. The chiral auxiliary creates a sterically and electronically biased environment, forcing an incoming reactant or electrophile to approach the prochiral center from a specific face. This preferential approach results in the formation of one diastereomer in excess over the other. nih.govmdpi.com The effectiveness of this control depends on the rigidity of the transition state, which can often be enhanced by the formation of chelated intermediates with metal ions (e.g., lithium). uaeh.edu.mxscielo.org.mx
In a closely related system, the N-(1-phenylethyl)benzamide chiral auxiliary has demonstrated substantial stereoinduction in the alkylation of a glycinate (B8599266) enolate. uaeh.edu.mx The bulky benzoyl and phenyl groups help to lock the conformation of the enolate, leading to effective shielding of one of its faces and directing the approach of an electrophile. While the N-formyl group in the title compound is smaller than a benzoyl group, the fundamental principle of steric hindrance by the chiral auxiliary dictating the stereochemical outcome remains the same.
Enantioselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound can be achieved through several advanced asymmetric strategies.
Chiral Catalysis in Formation of N-Substituted α-Amino Acids
Chiral catalysis involves the use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. For the synthesis of N-substituted α-amino acids, transition metal catalysts combined with chiral ligands are frequently employed. For instance, the asymmetric hydrogenation of N-aryl imino esters, catalyzed by chiral nickel-hydride species, has proven effective for producing chiral α-aryl glycine derivatives with high enantioselectivity. researchgate.net While this applies to N-aryl glycines, similar strategies involving the asymmetric reduction of an imine precursor of this compound could be envisioned using a suitable chiral catalyst. Another approach involves the catalytic asymmetric N-arylation of anilides, where a palladium catalyst with a chiral ligand like (R)-DTBM-SEGPHOS controls the stereochemistry. nih.gov Such methods highlight the power of chiral transition metal complexes to control the formation of stereocenters in amino acid derivatives.
Asymmetric Induction by Chiral Auxiliaries
This is one of the most classic and reliable methods for asymmetric synthesis. nih.govmdpi.com The (R)- or (S)-1-phenylethylamine moiety is a widely used chiral auxiliary due to its commercial availability in both enantiomeric forms, low cost, and high efficiency in inducing chirality. nih.govmdpi.comnih.gov
A key strategy involves the diastereoselective alkylation of a glycine enolate equipped with the chiral auxiliary. In a study by Rodríguez-Garnica et al., a novel chiral glycinate derivative, (S)-ethyl 2-[N-(1-phenylethyl)benzamido]acetate, was synthesized and its lithium enolate was alkylated. uaeh.edu.mxscielo.org.mxredalyc.orgresearchgate.net This process showed significant stereoinduction from the N-(1-phenylethyl)benzamide chiral auxiliary, demonstrating the viability of this approach for creating α-substituted α-amino acids. uaeh.edu.mxscielo.org.mx The auxiliary forces the incoming electrophile to attack the enolate from the less hindered face, resulting in a predictable diastereomeric outcome. uaeh.edu.mx After the desired α-alkylation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-amino acid.
Organocatalysis in Stereoselective Transformations
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. beilstein-journals.org For a molecule like this compound, organocatalysis could be applied, for example, in the stereoselective α-formylation of a suitable precursor. While direct α-formylation is challenging, related transformations have been achieved. For instance, N-methylbenzothiazolium iodide can act as a formyl cation equivalent, reacting with ketone-derived enamines in a highly enantioselective manner. researchgate.net
Another relevant organocatalytic strategy is the use of chiral phosphoric acids (CPAs). CPAs have been successfully used in the atroposelective synthesis of N-aryl compounds, including N-arylindoles and N-arylbenzimidazoles, by controlling the orientation of molecules through hydrogen bonding and steric interactions. mdpi.comnih.gov Such catalysts could potentially control stereochemistry in reactions involving N-substituted glycine derivatives.
Photoredox Catalysis for Stereoselective Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. chemrxiv.orgnih.gov This methodology can be applied to the synthesis of unnatural α-amino acids. nih.govrsc.org One strategy involves the generation of a carbon-centered radical, which then adds to a chiral imine derivative. For example, a protocol using an organic acridinium-based photocatalyst can mediate the stereoselective addition of C-radicals (generated from carboxylic acids) to a chiral glyoxylate-derived N-sulfinyl imine. chemrxiv.orgnih.gov
In the context of N-substituted glycines, photoredox catalysis has been used for the cross-dehydrogenative coupling of N-aryl glycine analogues with other molecules. nih.govacs.org This proceeds via the selective oxidation of the N-aryl glycine to an electrophilic iminium ion, which is then attacked by a nucleophile. nih.govacs.org Merging this activation mode with a chiral catalyst or auxiliary could provide a pathway to the enantioselective synthesis of complex amino acid derivatives.
Diastereoselective Synthesis Outcomes
The success of a chiral auxiliary-based synthesis is measured by the diastereomeric ratio (dr) of the products. A higher dr indicates more effective chiral induction. In the alkylation of the lithium enolate of (S)-ethyl 2-[N-(1-phenylethyl)benzamido]acetate with ethyl iodide, a diastereomeric ratio of 78:22 was achieved. uaeh.edu.mxscielo.org.mx This result provides a quantitative measure of the stereoinduction provided by the N-(1-phenylethyl)amide auxiliary in a closely related system. The major diastereomer is formed due to the steric hindrance of the phenyl group of the auxiliary, which directs the approach of the electrophile.
The table below summarizes the findings from the alkylation of a glycinate derivative bearing a chiral N-(1-phenylethyl) auxiliary, which serves as a model for the synthesis of the title compound.
| Chiral Auxiliary System | Electrophile | Base | Diastereomeric Ratio (dr) | Reference |
| (S)-N-(1-phenylethyl)benzamide | Ethyl Iodide | LDA | 78:22 | uaeh.edu.mx, scielo.org.mx |
This table is based on data for the analogous N-benzoyl derivative, as specific data for the N-formyl compound is not available in the cited literature. The principle of diastereoselective induction by the N-(1-phenylethyl) group is directly comparable.
Control in Cycloaddition and Addition Reactions
The stereochemical outcome of cycloaddition and addition reactions is heavily influenced by the chiral auxiliary attached to the substrate. In the case of this compound, the N-(1-phenylethyl) group serves as a chiral auxiliary, directing the approach of incoming reagents to one face of the molecule over the other.
While specific studies on cycloaddition reactions involving this compound are not extensively documented, the principles of stereochemical control can be inferred from related systems. For instance, in intramolecular Diels-Alder reactions of optically active N-substituted furfurylamines with maleic anhydride, the chirality at the α-position of the amine dictates the stereochemistry of the newly formed stereocenters in the resulting cycloadduct. This transfer of chirality from a single stereocenter to multiple new ones is a powerful strategy in asymmetric synthesis.
In the realm of addition reactions, catalytic asymmetric Mannich-type reactions of N-acylimino esters provide valuable insights. organic-chemistry.org These reactions, when catalyzed by a complex of a metal salt (like copper(II) triflate) and a chiral diamine ligand, can proceed with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org The chiral ligand-metal complex creates a chiral environment that biases the addition of a nucleophile, such as a silyl (B83357) enol ether, to one face of the imino ester. This approach allows for the synthesis of N-acylated amino acid derivatives with well-defined stereochemistry. organic-chemistry.org
The N-(1-phenylethyl) group in this compound can similarly direct the stereochemical course of addition reactions. The steric bulk of the phenyl group and the conformational constraints imposed by the N-formyl group would create a preferred trajectory for nucleophilic attack on the glycinate moiety, leading to a diastereomeric excess of one product.
Optimization of Diastereomeric Ratios
The optimization of diastereomeric ratios is a critical step in asymmetric synthesis, aiming to maximize the formation of the desired stereoisomer. This is often achieved by tuning reaction parameters such as the solvent, temperature, and the nature of the reactants and catalysts.
A study on the diastereoselective alkylation of chiral glycinate derivatives bearing an N-(1-phenylethyl) group offers a pertinent example. researchgate.netredalyc.org In this research, the lithium enolate of a glycinate derivative was alkylated, and the diastereomeric ratio (dr) of the products was analyzed. The use of the N-(1-phenylethyl)benzamide as a chiral auxiliary resulted in a substantial stereoinduction, affording a diastereomeric ratio of 78:22. researchgate.netredalyc.org This demonstrates the effectiveness of the α-phenylethyl group in controlling the stereochemistry of reactions at the α-carbon of the glycinate.
Further optimization can be explored by modifying the reaction conditions. For instance, the addition of coordinating solvents or additives can influence the aggregation state and reactivity of the enolate, potentially enhancing the diastereoselectivity. researchgate.netredalyc.org However, in the aforementioned study, the addition of N,N'-dimethylpropyleneurea (DMPU) did not lead to a significant change in the diastereomeric ratio. researchgate.netredalyc.org
The choice of the alkylating agent and the specific form of the N-acyl group can also play a crucial role. Different electrophiles will exhibit varying degrees of steric and electronic interactions with the chiral substrate, thereby influencing the diastereomeric outcome.
Below is a data table illustrating the diastereoselectivity in the alkylation of a related chiral glycinate derivative:
| Chiral Auxiliary | Electrophile | Base | Additive | Diastereomeric Ratio (dr) |
| (S)-N-(1-phenylethyl)benzamide | Benzyl bromide | LDA | None | 78:22 |
| (S)-N-(1-phenylethyl)benzamide | Benzyl bromide | LDA | DMPU | Not significantly affected |
This table is based on findings from the diastereoselective alkylation of a chiral glycinate derivative containing the α-phenylethyl group. researchgate.netredalyc.org
Configurational Stability and Racemization Studies in Analogous Systems
The configurational stability of a chiral molecule is its ability to resist racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers. For α-amino acid derivatives, the acidic proton at the α-carbon can be susceptible to abstraction under certain conditions, leading to racemization.
The direct N-alkylation of α-amino acid esters with alcohols, a transformation of significant interest, highlights the challenges associated with maintaining stereochemical integrity. d-nb.infonih.gov The use of basic conditions, often required for such reactions, can promote racemization at the α-carbon. nih.gov Consequently, the development of base-free catalytic systems is crucial. Ruthenium-catalyzed N-alkylation methodologies have shown promise in achieving high retention of stereochemistry. d-nb.infonih.gov
Studies on the racemization of α-amino acid esters have shown that the rate of racemization is influenced by several factors. nih.gov The structure of the amino acid, the nature of the solvent, and the presence of acids or bases can all play a role. nih.gov For instance, dissolution of amino acid esters in a mixture of an aliphatic ketone (like acetone) and a carboxylic acid (like acetic acid) has been shown to induce racemization. nih.gov
The following table summarizes factors that can influence the racemization of α-amino acid esters based on studies of analogous systems:
| Factor | Influence on Racemization |
| Base | Can promote racemization by abstracting the α-proton. nih.gov |
| Temperature | Higher temperatures can increase the rate of racemization. d-nb.info |
| Solvent System | A mixture of a ketone and a carboxylic acid can facilitate racemization. nih.gov |
| Substituents | The nature of the N-acyl and ester groups can affect the acidity of the α-proton and conformational stability. |
It is important to note that while these studies on analogous systems provide a strong framework for understanding the stereochemical behavior of this compound, direct experimental investigation of this specific compound would be necessary to fully elucidate its unique properties.
Derivatization Strategies and Applications of Methyl N Formyl N 1 Phenylethyl Glycinate Analogues
Transformation into Diverse Chemical Scaffolds
The strategic modification of methyl N-formyl-N-(1-phenylethyl)glycinate analogues opens pathways to numerous heterocyclic and acyclic structures. The inherent chirality of the 1-phenylethyl group is often exploited to induce asymmetry in these transformations, leading to the synthesis of enantiomerically enriched target molecules.
Hydantoins are a class of five-membered heterocycles with a broad spectrum of biological activities. Analogues of this compound serve as key precursors for chiral hydantoins. A common strategy involves the reaction of the corresponding N-substituted α-amino ester with an isocyanate. This reaction proceeds through a condensation/cyclization domino process to form the hydantoin (B18101) ring. The stereocenter of the (1-phenylethyl) group can influence the stereochemical outcome of reactions at the C-5 position of the hydantoin ring.
Another versatile method is the Bucherer-Bergs reaction, although this typically starts from a ketone or aldehyde. However, methods starting from α-amino esters or their derivatives are also well-established. For instance, α-amino methyl ester hydrochlorides can react with carbamates to yield ureido derivatives, which subsequently cyclize under basic conditions to form hydantoins. organic-chemistry.org This approach avoids the use of hazardous reagents like isocyanates. organic-chemistry.org Furthermore, highly substituted chiral hydantoins can be synthesized from dipeptides, suggesting that N-acylated amino acid esters are suitable substrates for cyclization. organic-chemistry.org Enantioselective methods, such as those using chiral phosphoric acid catalysis for the condensation of glyoxals and ureas, highlight the importance of asymmetric strategies in synthesizing these scaffolds. rsc.org
Key Reaction Parameters for Hydantoin Synthesis
| Starting Material Type | Reagent | Key Feature |
|---|---|---|
| α-Amino Ester | Isocyanate | Domino Condensation/Cyclization |
| α-Amino Ester HCl | Carbamate | Avoids hazardous reagents |
| Dipeptide (Boc-protected) | Tf₂O-pyridine | Dual activation for cyclization |
Chiral 1,2-diamines are fundamental building blocks in medicinal chemistry and serve as crucial ligands in asymmetric catalysis. nih.govsigmaaldrich.comprinceton.edu Derivatives of N-(1-phenylethyl)glycine are valuable precursors for synthesizing these motifs stereoselectively. A prominent strategy is the asymmetric Mannich reaction, where an imine derived from the glycine (B1666218) ester adds to another imine. For example, catalytic asymmetric Mannich reactions of N-(diphenylmethylene)glycine methyl ester have been shown to produce both syn- and anti-1,2-diamine derivatives with high diastereoselectivity by tuning the catalyst ligand. nih.gov
Another powerful method involves the reductive coupling of aldimines. This approach can be highly diastereoselective and enantioselective, yielding anti-1,2-diamine derivatives. nih.gov The synthesis of chiral anti-1,2-diamine derivatives can also be achieved through the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov The N-substituent on the glycine-derived nucleophile plays a critical role in directing the stereochemical outcome of these additions.
Peptoids, or N-substituted glycine oligomers, are a major class of peptide mimics that are resistant to proteolysis and possess a high degree of chemical diversity. nih.gov The fundamental monomer unit of a peptoid is an N-substituted glycine. Therefore, after removal of the N-formyl group and hydrolysis of the methyl ester, N-(1-phenylethyl)glycine derived from the title compound can be directly incorporated into peptoid chains.
The most common method for peptoid synthesis is the "submonomer" method on a solid support. acs.org This involves a two-step cycle: acylation of the resin-bound chain with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine. The (R)- or (S)-1-phenylethylamine is a frequently used submonomer because the resulting N-(1-phenylethyl)glycine (Npe) residue is a potent helix-inducing unit, enforcing a specific secondary structure upon the peptoid oligomer. escholarship.org The ease of synthesis and the vast array of available primary amines allow for the creation of large, sequence-defined peptoid libraries. nih.govacs.org
Common Helix-Inducing Monomers in Peptoids
| Monomer Abbreviation | Monomer Name | Key Property |
|---|---|---|
| Npe | N-(1-phenylethyl)glycine | Strong helix-inducer |
| Nce | N-(1-cyclohexylethyl)glycine | Helix-inducer |
β-Lactams: The β-lactam ring is the core structural feature of penicillin and related antibiotics. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is one of the most powerful methods for β-lactam synthesis. encyclopedia.pubnih.govrsc.org Chiral amines, such as (R)-1-phenylethylamine, are widely used to prepare chiral imines. The reaction of these imines with a ketene can proceed with high diastereoselectivity, which is controlled by the chiral auxiliary. nih.gov For example, the reaction of phthalimidoacetyl chloride with the chiral imine derived from (R)-1-phenylethylamine yields the corresponding β-lactam with high stereocontrol. nih.gov Therefore, an analogue of this compound could be deprotected and converted into a chiral imine, which would then undergo a Staudinger reaction to furnish a chiral β-lactam.
Pyrrolidines: The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.com A primary method for their synthesis is the [3+2] cycloaddition of an azomethine ylide with an alkene. Azomethine ylides can be readily generated from N-substituted α-amino esters, such as analogues of the title compound. nih.gov Deprotonation of an imine formed from the amino ester, or decarboxylation of a related precursor, generates the 1,3-dipole. The reaction of this ylide with a dipolarophile, such as a maleimide (B117702) or an acrylate, constructs the pyrrolidine ring with control over up to four new stereocenters. unife.itresearchgate.net The N-(1-phenylethyl) group on the azomethine ylide serves as a chiral auxiliary, directing the facial selectivity of the cycloaddition and leading to highly diastereomerically enriched pyrrolidine products. nih.gov This strategy has been used to build complex polycyclic systems containing a pyrrolidine core. mdpi.com
Unnatural α-amino acids are critical components in modern drug discovery. A direct and effective method for their synthesis is the diastereoselective alkylation of chiral glycine enolates. The N-(1-phenylethyl) group is an excellent chiral auxiliary for this purpose. Research has shown that lithium enolates derived from N-acylated N-(1-phenylethyl)glycinate esters undergo alkylation with significant diastereoselectivity. redalyc.orgscielo.org.mxresearchgate.net
In a representative study, the lithium enolate of a glycinate (B8599266) bearing an N-(1-phenylethyl)benzamide auxiliary was alkylated with various electrophiles. redalyc.orgresearchgate.net The reaction showed substantial stereoinduction from the chiral auxiliary.
Diastereoselective Alkylation of a Chiral Glycinate Enolate
| Electrophile | Diastereomeric Ratio (dr) |
|---|---|
| CH₃I | 71:29 |
| C₂H₅I | 75:25 |
| PhCH₂Br | 78:22 |
Data sourced from studies on N-(1-phenylethyl)benzamide glycinate derivatives. redalyc.org
This method provides a reliable route to a variety of enantiomerically enriched α-substituted α-amino acids, where the chiral auxiliary can be cleaved after the alkylation step.
The derivatization of this compound analogues provides access not only to simple heterocycles but also to more complex bicyclic and polycyclic frameworks. These scaffolds are often found in natural products and serve as rigid frameworks for drug design.
One powerful strategy involves intramolecular cycloaddition reactions. For instance, an azomethine ylide generated from a glycine derivative containing a tethered alkene can undergo an intramolecular [3+2] cycloaddition to form a bridged bicyclic amine. mdpi.comnih.gov This approach has been used to construct the core structures of complex alkaloids. mdpi.com
Furthermore, ring-closing metathesis (RCM) has been employed to synthesize bicyclic peptide mimics. nih.gov A linear precursor containing two alkene-bearing amino acid residues, potentially derived from alkylated glycine units, can be cyclized to form macrocyclic and bicyclic systems. While not a direct derivatization of the glycine backbone itself, the ability to generate functionalized α-amino acids (as described in 5.1.5) is an enabling step toward these complex architectures. The synthesis of fused pyrrolidine systems through cascade reactions initiated by azomethine ylide formation is another prominent example of building polycyclic complexity from simple glycine precursors. mdpi.com
Utility as Building Blocks in Target-Oriented Synthesis
The chiral scaffold provided by N-(1-phenylethyl)glycine derivatives is particularly valuable in the asymmetric synthesis of complex nitrogen-containing molecules, such as alkaloids and other bioactive heterocycles. The phenylethyl group can act as a removable chiral auxiliary, directing the stereochemical outcome of key bond-forming reactions.
A notable example that highlights the potential of this structural motif is the asymmetric synthesis of the piperidine (B6355638) alkaloid (S)-coniine. While not employing the methyl N-formyl ester directly, a closely related chiral starting material, (S)-1-(1-phenylethyl)-2-methyleneaziridine, was used to assemble the piperidine ring. This process involved a multi-component coupling reaction that established the C-2 stereocenter with a high degree of diastereocontrol (90% diastereomeric excess). nih.gov This strategy underscores the utility of the N-(1-phenylethyl) group in directing the formation of stereogenic centers, a principle that is directly applicable to derivatives of this compound for the synthesis of other complex alkaloids. researchgate.netuky.edu
The table below summarizes selected applications of N-(1-phenylethyl)glycine analogues and related N-substituted glycine derivatives in the synthesis of complex molecules.
| Starting Material Analogue | Target Molecule/Scaffold | Key Transformation | Reference |
| (S)-1-(1-phenylethyl)-2-methyleneaziridine | (S)-Coniine | Multi-component coupling | nih.gov |
| Phenylglycinol-derived lactams | Piperidine-containing alkaloids | Enantioselective synthesis | researchgate.net |
| N-Aryl glycine derivatives | Benzoxazoles | Intramolecular oxidative cyclization | rsc.org |
| N-Aryl glycine esters | Dihydroquinolin-3-ones | Photoinduced tandem Povarov cyclization-oxygenation | nih.gov |
Exploration of Chemical Space for Advanced Materials and Biological Probes
The derivatization of this compound and its analogues extends beyond their use as chiral intermediates in total synthesis. The exploration of their chemical space has led to the development of novel materials with unique properties and biological probes for studying cellular processes.
A significant area of research has been the synthesis of N-substituted glycine oligomers, also known as peptoids. These peptide mimics are of great interest due to their enhanced proteolytic stability and potential for creating diverse molecular architectures. Molecular mechanics calculations have revealed that oligomers of (S)-N-(1-phenylethyl)glycine can adopt stable helical conformations in solution. Specifically, an octamer of (S)-N-(1-phenylethyl)glycine is predicted to form a right-handed helix with cis-amide bonds, a structure reminiscent of a polyproline type I helix. This conformational stability, driven by the chiral side chains, opens up possibilities for designing folded molecules with specific functions, such as scaffolds for presenting functional groups in a defined three-dimensional arrangement.
The ability to control the secondary structure of these peptoids is critical for their application as advanced materials. For example, helical peptoids can be designed to self-assemble into higher-order structures, such as nanotubes or sheets, with potential applications in nanotechnology and materials science. Furthermore, the functionalization of these oligomers with specific recognition motifs or fluorescent tags can lead to the development of sophisticated biological probes for imaging and sensing applications.
The table below outlines key findings related to the exploration of the chemical space of N-(1-phenylethyl)glycine analogues for advanced materials and biological probes.
| Compound Class | Key Finding | Potential Application | Reference |
| Oligomers of (S)-N-(1-phenylethyl)glycine | Formation of stable right-handed helices | Scaffolds for functional molecules, advanced materials | |
| N-Substituted glycine oligomers (Peptoids) | Enhanced proteolytic stability and structural diversity | Drug discovery, biological probes | |
| N-Aryl glycine derivatives | Photopolymerization initiators | Polymeric dental formulations, stereolithography | nih.gov |
Computational and Theoretical Investigations of Methyl N Formyl N 1 Phenylethyl Glycinate and Its Reactivity
Quantum Chemical Calculations for Structural Insights
To understand the three-dimensional structure and electronic properties of Methyl N-formyl-N-(1-phenylethyl)glycinate, quantum chemical calculations would be the primary tool. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed for these purposes.
A conformational analysis would be a critical first step to identify the most stable geometries of the molecule. This involves systematically rotating the rotatable bonds—such as the C-N bonds of the amide and the bonds connecting the phenylethyl and glycinate (B8599266) moieties—and calculating the relative energies of the resulting conformers. For a molecule with several rotational degrees of freedom like this compound, this process can reveal a complex potential energy surface with multiple local minima.
Key Structural Parameters from Quantum Calculations:
| Parameter | Description | Typical Computational Method |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-31G) |
| Bond Angles | The angle formed between three connected atoms. | DFT (e.g., B3LYP/6-31G) |
| Dihedral Angles | The angle between two planes, each defined by three atoms. This is crucial for defining the overall conformation. | DFT (e.g., B3LYP/6-31G*) |
| Molecular Orbitals | The distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity. | DFT, Hartree-Fock |
These calculations would provide a foundational understanding of the molecule's preferred shapes and how its structure is influenced by the interplay of steric and electronic effects from the formyl, phenylethyl, and methyl glycinate groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions involving molecules like this compound. This is particularly valuable for reactions that are difficult to study experimentally due to short-lived intermediates or complex kinetics.
Transition State Characterization
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods can locate these structures and calculate their energies, providing the activation energy barrier for a given reaction step.
For instance, in a potential hydrolysis reaction of the ester or amide group in this compound, calculations would be used to model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the subsequent bond-breaking events. The transition state for each step would be characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Energetic Landscape Mapping
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic landscape, or reaction profile, can be mapped. This provides a quantitative picture of the thermodynamics and kinetics of the reaction. Such a profile would reveal whether a reaction is energetically favorable (exothermic or endothermic) and how fast it is likely to proceed (based on the height of the activation energy barriers).
Prediction and Rationalization of Stereoselectivity
The presence of a chiral center at the 1-phenylethyl group means that reactions involving this compound can potentially be stereoselective. Computational chemistry is instrumental in predicting and explaining the origins of such selectivity.
By modeling the transition states leading to different stereoisomeric products, their relative energies can be compared. A lower transition state energy for one pathway over another indicates a kinetic preference for the formation of the corresponding stereoisomer. These energy differences, which can be subtle, arise from differences in steric hindrance, electronic interactions, and non-covalent interactions within the transition state structures. For example, the orientation of the phenyl group could sterically hinder the approach of a reagent from one face of the molecule, leading to a diastereoselective outcome.
Analysis of Molecular Interactions and Bonding (e.g., Hydrogen Bonding)
While this compound does not have strong hydrogen bond donors, the carbonyl oxygens of the formyl and ester groups can act as hydrogen bond acceptors. Computational methods can be used to study potential intramolecular and intermolecular hydrogen bonds. For example, in the presence of a protic solvent, calculations could model the solvent-solute interactions and quantify the strength of hydrogen bonds.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize these interactions. They can provide information on bond critical points, electron density sharing, and orbital interactions, offering a deeper understanding of the nature and strength of non-covalent interactions that influence the molecule's conformation and reactivity.
Development of Predictive Models for Chemical Transformations
While specific predictive models for this compound have not been developed, the data generated from the computational studies described above could be used to create such models. For example, by calculating the activation energies for a series of related reactions with different substrates or reagents, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model could be developed.
These models often use statistical methods to correlate calculated molecular descriptors (such as steric parameters, electronic properties, and energetic data) with experimental outcomes (like reaction rates or product yields). A well-validated predictive model could then be used to estimate the reactivity of new, untested substrates or to optimize reaction conditions for desired transformations involving the N-formyl-N-(1-phenylethyl)glycinate scaffold.
Advanced Analytical Methodologies for Academic Characterization and Analysis
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of Methyl N-formyl-N-(1-phenylethyl)glycinate. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum provide complementary pieces of information that, when combined, reveal the complete molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a definitive assignment of all proton and carbon atoms, as well as their connectivity.
Due to the presence of the formyl group, which is an amide, the ¹H and ¹³C NMR spectra are expected to show the presence of rotamers (rotational isomers) arising from the restricted rotation around the C-N bond of the amide. This typically results in the doubling of signals for nuclei near the formyl group. Dynamic NMR studies on related N-formyl compounds have been used to study these rotational barriers. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the phenylethyl moiety, the methyl protons of the phenylethyl group, the methylene (B1212753) protons of the glycine (B1666218) unit, the methyl ester protons, and the formyl proton. The integration of these signals would correspond to the number of protons in each environment. The presence of rotamers would likely cause the signals for the protons on the glycine and phenylethyl moieties to appear as two sets of peaks.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbons of the ester and formyl groups, the aromatic carbons, the methine and methyl carbons of the phenylethyl group, the methylene carbon of the glycine unit, and the methoxy (B1213986) carbon of the ester. Similar to ¹H NMR, the presence of rotamers would lead to a doubling of signals for the carbons near the formyl group. For example, in a related compound, Ethyl N-formyl-N-methylglycinate, two distinct signals are observed for the NCH₃ and NCH₂ carbons due to this rotational barrier. chemicalbook.com
2D NMR Experiments: To unambiguously assign all signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY would establish the connectivity between adjacent protons (e.g., between the methine and methyl protons of the phenylethyl group).
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the different functional groups (e.g., correlation between the methyl ester protons and the ester carbonyl carbon).
Table 1: Representative NMR Data for Ethyl N-formyl-N-methylglycinate (as rotamers)
| Nucleus | Chemical Shift (ppm) - Rotamer 1 | Chemical Shift (ppm) - Rotamer 2 |
| ¹H NMR | ||
| CHO | 7.93 (s, 1H) | 7.86 (s, 1H) |
| OCH₂CH₃ | 4.04 (q, 2H) | 4.02 (q, 2H) |
| NCH₂ | 3.91 (s, 2H) | 3.85 (s, 2H) |
| NCH₃ | 2.87 (s, 3H) | 2.74 (s, 3H) |
| OCH₂CH₃ | 1.12 (t, 3H) | 1.10 (t, 3H) |
| ¹³C NMR | ||
| CO₂ | 168.76 | 168.31 |
| CHO | 163.09 | 162.85 |
| OCH₂CH₃ | 61.62 | 61.29 |
| NCH₂ | 50.93 | 45.72 |
| NCH₃ | 35.10 | 30.76 |
| OCH₂CH₃ | 14.09 | 14.09 |
| Data sourced from a synthesis of Ethyl N-formyl-N-methyl-, ethyl ester. chemicalbook.com |
Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound (C₁₂H₁₅NO₃) with high precision. This allows for the unambiguous determination of its elemental formula, which is a key piece of identifying information. The expected monoisotopic mass is 221.1052 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing the purity of a sample and for identifying any impurities or byproducts. In the context of N-acylated amino acids, LC-MS/MS (tandem mass spectrometry) is a powerful tool for both qualitative and quantitative analysis. oup.com The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For this compound, characteristic fragment ions would be expected from the loss of the methoxy group, the cleavage of the ester, and the fragmentation of the phenylethyl side chain. For instance, studies on N-alkyl-N-perfluoroacyl-α-amino acid methyl esters show characteristic fragmentation pathways that provide structural information. researchgate.net
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Exact Mass | 221.1052 |
| Molecular Weight | 221.25 |
| Data based on the chemical formula. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. While a specific spectrum for the target compound is not available, data for the related N-(α-Methylbenzyl)-formamide shows a strong C=O stretching vibration. nih.gov
Key expected vibrational frequencies include:
C=O stretching (ester): A strong absorption band typically in the range of 1735-1750 cm⁻¹.
C=O stretching (amide - formyl): A strong absorption band, typically around 1650-1680 cm⁻¹.
C-H stretching (aromatic): Signals typically above 3000 cm⁻¹.
C-H stretching (aliphatic): Signals typically below 3000 cm⁻¹.
C-O stretching (ester): Bands in the region of 1000-1300 cm⁻¹.
C=C stretching (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | ~1670 | Strong |
| Ester C=O Stretch | ~1740 | Strong |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium |
| Ester C-O Stretch | 1000-1300 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| Data represents typical ranges for the respective functional groups. |
Circular Dichroism (CD) for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which contains a stereocenter at the 1-phenylethyl position, CD spectroscopy would provide information about its absolute configuration and conformation in solution. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique signature of the enantiomer being analyzed. Studies on other chiral compounds containing the N-(1-phenylethyl) group have demonstrated the utility of CD spectroscopy in probing their chiroptical properties. oup.com For instance, the coordination of chiral N-[(R)- and (S)-1-phenylethyl]acetamides to a metal center induces a distinct CD signal. oup.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. For a chiral compound, chiral chromatography is also necessary to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. These methods are routinely used to assess the purity of synthesized compounds like this compound.
Purity Assessment: A reverse-phase HPLC or UPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The compound would elute as a single peak, and the area of this peak relative to the total area of all peaks in the chromatogram would be used to determine its purity. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. phenomenex.com
Chiral Separation: To separate the (R) and (S) enantiomers of this compound, chiral HPLC is required. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of chiral compounds, including amino acid esters. nih.govyakhak.org The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. The development of such a method would allow for the determination of the enantiomeric excess (ee) of a sample.
Table 4: Illustrative Chiral HPLC Conditions for Separation of Amino Acid Esters
| Parameter | Condition |
| Column | Polysaccharide-derived Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / 2-Propanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| These are general conditions and would require optimization for the specific compound. nih.gov |
Ion Chromatography (IC) for Polar Species and Impurity Profiling
Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic and polar species. While specific IC application notes for this compound are not prevalent in published literature, the technique's principles make it highly suitable for profiling potential polar impurities and degradation products that may arise during the synthesis, storage, or handling of the parent compound.
The structure of this compound contains ester and formamide (B127407) functional groups, which are susceptible to hydrolysis. The primary polar impurities expected would be the corresponding carboxylic acid and amine, formed from the cleavage of these groups.
Potential Hydrolytic Impurities:
N-formyl-N-(1-phenylethyl)glycine: Formed via the hydrolysis of the methyl ester group. This product contains a carboxylate group, making it anionic at neutral or basic pH and thus an ideal candidate for anion-exchange chromatography.
Methyl N-(1-phenylethyl)glycinate: Resulting from the hydrolysis of the N-formyl group. This secondary amine is cationic at acidic or neutral pH and can be analyzed using cation-exchange chromatography.
An IC method for impurity profiling would involve separating these potential ionic impurities from the relatively non-polar parent compound. A typical analysis would utilize a high-capacity ion-exchange column and a conductivity detector. Gradient elution with an increasing concentration of a salt solution (e.g., sodium hydroxide (B78521) for anion exchange or methanesulfonic acid for cation exchange) is often employed to effectively resolve impurities with different ionic characteristics. The non-ionic parent compound would likely elute in the void volume, allowing for clear separation of the more retained polar impurities.
| Parameter | Anion-Exchange Method (for Carboxylic Acid Impurity) | Cation-Exchange Method (for Amine Impurity) |
|---|---|---|
| Target Analyte | N-formyl-N-(1-phenylethyl)glycine | Methyl N-(1-phenylethyl)glycinate |
| Stationary Phase | High-capacity anion-exchange resin | High-capacity cation-exchange resin |
| Mobile Phase | Potassium hydroxide or Sodium carbonate/bicarbonate gradient | Methanesulfonic acid (MSA) gradient |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Expected Elution | Analyte retained; elutes with increasing eluent strength | Analyte retained; elutes with increasing eluent strength |
X-ray Crystallography for Definitive Structural Determination and Absolute Configuration
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute configuration of stereocenters.
While a crystal structure for this compound itself is not available in open crystallographic databases, the analysis of structurally analogous compounds demonstrates the power of this technique. For instance, the crystal structure of (S)-N-methyl-1-phenylethan-1-aminium chloride, which shares the same chiral (1-phenylethyl) core, has been determined. nih.gov In such an analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For a chiral molecule, the analysis allows for the determination of the absolute stereochemistry, often confirmed by calculating the Flack parameter, which should be close to zero for the correctly assigned enantiomer. nih.gov The study of (S)-N-methyl-1-phenylethan-1-aminium chloride confirmed its (S)-configuration in the solid state and revealed its crystallization in the orthorhombic space group P2₁2₁2₁. nih.gov This level of detail is essential for understanding stereospecific interactions and confirming the outcome of asymmetric syntheses. A similar analysis of this compound would provide incontrovertible proof of its molecular structure and stereochemistry.
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₉H₁₄N⁺·Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Absolute Configuration | Confirmed as (S) |
| Flack Parameter | -0.03 (3) |
| Significance | Provides definitive 3D structure and absolute stereochemistry. |
Principles of Method Validation in Academic Analytical Research
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. wjarr.com In academic research, as in the pharmaceutical industry, validating analytical methods is critical for ensuring that the data generated are reliable, reproducible, and scientifically sound. amsbiopharma.comeleapsoftware.com The principles are outlined in guidelines from the International Council on Harmonisation (ICH), which serve as a benchmark for good analytical practice. europa.euich.org
The core parameters evaluated during method validation include:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. eleapsoftware.comich.org For an assay of this compound, specificity would be demonstrated by showing that the signal from the analyte is not affected by the presence of its starting materials or potential side-products.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is typically evaluated by a series of dilutions of a stock solution and is assessed by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression curve. wjarr.com
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. eleapsoftware.com It is often determined by analyzing a sample with a known concentration (a standard reference material) and expressing the result as a percentage of recovery. amsbiopharma.com
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biopharminternational.com It is usually considered at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. biopharminternational.com
Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, such as on different days, with different analysts, or on different equipment. biopharminternational.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. wjarr.com The signal-to-noise ratio is a common method for their estimation, with ratios of 3:1 for LOD and 10:1 for LOQ being widely accepted. wjarr.com
Robustness: This parameter measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). eleapsoftware.com It provides an indication of the method's reliability during normal usage.
| Validation Parameter | Definition | Common Academic Acceptance Criterion |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. amsbiopharma.com | Peak purity/resolution is adequate; no interference at analyte retention time. |
| Linearity | Proportionality of signal to analyte concentration. ich.org | Coefficient of determination (r²) > 0.99 |
| Accuracy | Closeness of measured value to the true value. eleapsoftware.com | Recovery typically within 98-102% for assays. |
| Precision | Agreement between repeated measurements. biopharminternational.com | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | Lowest detectable analyte concentration. pharmaerudition.org | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Lowest quantifiable analyte concentration. wjarr.com | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Resistance to small, deliberate method changes. eleapsoftware.com | Results remain within acceptable precision/accuracy limits. |
Broader Academic Implications and Future Research Directions for N Formyl N 1 Phenylethyl Glycinate Chemistry
Advancements in Asymmetric Organic Synthesis
The quest for enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a cornerstone of asymmetric synthesis. The (1-phenylethyl)amine group in Methyl N-formyl-N-(1-phenylethyl)glycinate serves as a classic and effective chiral auxiliary.
Research has demonstrated the utility of the α-phenylethyl group in directing the diastereoselective alkylation of glycinate (B8599266) derivatives. researchgate.net In these reactions, a lithium enolate is generated from the glycinate, and the bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (an alkyl halide) to approach from the less hindered side. This results in the preferential formation of one diastereomer over the other. For instance, the alkylation of a lithium enolate derived from a glycinate containing an N-(1-phenylethyl)benzamide chiral auxiliary has shown substantial stereochemical induction, with diastereomeric ratios as high as 78:22. researchgate.net
The N-formyl group in this compound plays a crucial role in activating the α-proton, facilitating the formation of the enolate under basic conditions. The nature of the N-acyl group can influence the stereoselectivity of the reaction. While detailed studies on the N-formyl derivative are less common, the principles established with other N-acyl groups, such as the N-benzoyl group, provide a strong foundation for predicting its behavior. researchgate.net Future research could explore the specific influence of the N-formyl group on the conformation of the enolate and the resulting diastereoselectivity, potentially leading to even more efficient methods for the synthesis of enantiopure α-amino acids.
The development of novel chiral catalysts is another significant area of advancement. Chiral phosphoric acids, for example, have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including the synthesis of chiral amines. nih.govresearchgate.net These catalysts function by creating a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. While not directly employing this compound as a catalyst, the principles of chiral recognition and stereochemical control are highly relevant.
Contributions to Amino Acid and Peptidomimetic Chemistry
Non-proteinogenic amino acids, which are amino acids not found in the 22 naturally occurring amino acids, are of immense interest in medicinal chemistry and drug discovery. wikipedia.org They are often incorporated into peptides to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties such as increased stability against enzymatic degradation and better oral bioavailability. nih.gov
The diastereoselective alkylation of chiral glycinate derivatives like this compound is a powerful method for the synthesis of a wide variety of non-proteinogenic α-amino acids. nih.govnih.govfrontiersin.org By choosing different alkylating agents, a diverse range of side chains can be introduced at the α-position of the glycine (B1666218) core. After the alkylation step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-amino acid.
The synthesis of peptides traditionally involves the coupling of amino acids using protecting groups to prevent unwanted side reactions. masterorganicchemistry.com The N-formyl group in this compound can be considered a protecting group for the nitrogen atom of the glycine moiety. After the desired chemical transformations, this formyl group can be removed to reveal the free amine, which can then participate in peptide bond formation.
Furthermore, the development of peptidomimetics often involves the modification of the peptide backbone to introduce new functionalities or to constrain the conformation of the molecule. The synthesis and derivatization of peptides containing N-aminoglycine, for example, provides a nucleophilic handle for further modification of the backbone. nih.gov While distinct from the N-formyl group, this highlights the broader strategy of modifying the N-acyl group to access novel peptide structures.
Innovations in Complex Molecule Construction and Scaffold Diversity
The ability to construct complex molecular architectures with precise control over stereochemistry is a hallmark of modern organic synthesis. Chiral building blocks, such as those derived from this compound, are essential for the efficient synthesis of complex natural products and other biologically active molecules.
The enantiomerically enriched α-amino acids synthesized from this chiral glycinate can be used as starting materials for the construction of more elaborate molecular scaffolds. For instance, these amino acids can be incorporated into larger molecules through peptide coupling or other carbon-carbon and carbon-heteroatom bond-forming reactions. The predictable stereochemistry of the starting material ensures that the final product is also obtained in a specific stereoisomeric form.
The development of novel reaction methodologies that utilize chiral building blocks is an active area of research. For example, the use of chiral catalysts to promote asymmetric reactions has revolutionized the way complex molecules are synthesized. miami.edumdpi.com While this compound itself is not a catalyst, the chiral products derived from it can be used as ligands for metal catalysts or as key components of organocatalysts. This creates a synergistic relationship where the initial stereochemical information from the chiral auxiliary is amplified and transferred to other molecules.
Development of Novel Reaction Concepts and Catalytic Systems
The study of reactions involving N-acylated amino acid derivatives has led to the development of new reaction concepts and catalytic systems. For instance, the understanding of how chiral auxiliaries control diastereoselectivity has informed the design of more effective chiral catalysts. nih.gov
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen tremendous growth in recent years. Chiral phosphoric acids, which are structurally related to the phosphate (B84403) backbone of DNA and RNA, have been shown to be highly effective catalysts for a variety of asymmetric transformations. nih.govresearchgate.net These catalysts often work by forming hydrogen bonds with the substrates, creating a chiral pocket that directs the approach of the reactants. The principles of non-covalent interactions that govern this type of catalysis are also at play in the diastereoselective reactions of chiral glycinate derivatives, where intramolecular interactions between the chiral auxiliary and the enolate influence the stereochemical outcome.
Furthermore, the study of enzyme-catalyzed reactions provides inspiration for the development of new catalytic systems. For example, the enzymatic hydrolysis of N-acylamino acid esters has been studied as a model for enzyme catalysis. nih.gov Understanding the mechanism of these reactions can help in the design of synthetic catalysts that mimic the efficiency and selectivity of enzymes.
Foundational Research in Organic Synthesis and Mechanism Elucidation
The detailed study of the reactions of this compound and related compounds contributes to our fundamental understanding of organic reaction mechanisms. For example, the investigation of the diastereoselective alkylation of chiral enolates provides insights into the factors that control the stereochemical outcome of reactions. researchgate.net These studies often involve a combination of experimental work and computational modeling to elucidate the transition state geometries and the energetic barriers of different reaction pathways. researchgate.net
The mechanism of amide bond formation is another area of foundational research that is relevant to the chemistry of N-acylated amino acids. acs.org While traditionally thought to proceed through a tetrahedral intermediate, recent studies have suggested that some amide bond formations may occur via a concerted mechanism. A deeper understanding of these fundamental processes is crucial for the development of more efficient and selective methods for peptide synthesis and other amidation reactions.
The study of rotational barriers in N,N-disubstituted amides, such as the N-formyl group in the title compound, provides insights into the conformational preferences of these molecules. researchgate.net This information is important for understanding how the shape of a molecule influences its reactivity and its interactions with other molecules.
Integration with Biochemical Pathway Studies (General Context)
N-acyl amino acids are not just synthetic curiosities; they are also found in biological systems and are involved in a variety of metabolic pathways. frontiersin.orgmdpi.comnih.gov The study of synthetic N-acyl amino acid derivatives can therefore provide valuable tools for investigating these biochemical pathways.
For example, N-acyl amino acids can act as probes to study the activity and substrate specificity of enzymes involved in their metabolism. nih.gov By synthesizing a series of N-acyl amino acids with different acyl chains and amino acid components, researchers can determine which structures are recognized and processed by specific enzymes. This information can be used to develop inhibitors of these enzymes, which can be valuable tools for studying their biological function and for developing new therapeutic agents.
Furthermore, the metabolism of glycine itself is a complex process with implications for various diseases. nih.govuomustansiriyah.edu.iq The glycine cleavage system is a major pathway for glycine catabolism, and defects in this system can lead to the accumulation of glycine and its derivatives. mdpi.com Synthetic N-acylated glycine derivatives could potentially be used to study the flux through different glycine metabolic pathways and to investigate the effects of glycine accumulation in various tissues. The study of N-acetylated amino acid conjugates in inborn errors of metabolism has highlighted the importance of understanding the non-enzymatic formation of these compounds. mdpi.com
The broader family of N-acyl amino acids has been implicated in a range of biological processes, including cell signaling and inflammation. researchgate.net By providing access to a wide variety of structurally diverse N-acyl amino acids, synthetic chemistry plays a crucial role in advancing our understanding of the biological roles of these fascinating molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl N-formyl-N-(1-phenylethyl)glycinate to ensure high yield?
- Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Protection of functional groups : Use formylating agents under anhydrous conditions to avoid hydrolysis of the ester group.
- Temperature control : Maintain temperatures between 0–5°C during formylation to prevent side reactions (e.g., over-formylation or decomposition) .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC or HPLC.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Look for distinct peaks corresponding to the formyl proton (~8.1–8.3 ppm), methoxy group (~3.6–3.8 ppm), and aromatic protons (7.2–7.5 ppm).
- ¹³C NMR : Identify the formyl carbonyl (~160–165 ppm) and ester carbonyl (~170–175 ppm).
- IR spectroscopy : Confirm the presence of formyl (C=O stretch ~1670–1710 cm⁻¹) and ester (C=O stretch ~1730–1760 cm⁻¹) groups.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments of this compound be resolved?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation. For example, triclinic crystal systems (space group P1) can resolve chiral centers by analyzing bond angles (e.g., C–H···π interactions) and torsion angles .
- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers and validate optical purity .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) to assign absolute configuration .
Q. What experimental strategies mitigate decomposition risks during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store at –20°C in amber vials under inert gas (argon) to minimize photodegradation and hydrolysis. Avoid contact with strong acids/alkalis or oxidizing agents .
- Stability studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products.
- Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents (e.g., DMSO) to enhance shelf life .
Q. How can researchers address low reactivity in coupling reactions involving this compound?
- Methodological Answer :
- Activation of formyl group : Use coupling agents like EDCI/HOBt or DCC to enhance reactivity in peptide bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.
- Microwave-assisted synthesis : Apply controlled microwave irradiation (50–100°C) to reduce reaction time and improve yields .
Data Analysis & Contradictions
Q. How should researchers reconcile conflicting spectral data for this compound across studies?
- Methodological Answer :
- Cross-validation : Compare data with structurally similar compounds (e.g., Methyl N-(diphenylmethylene)glycinate or Methyl (cyclohexylmethyl)glycinate ).
- Computational modeling : Use software like Gaussian or ORCA to simulate NMR/IR spectra and identify anomalies (e.g., solvent effects or tautomerism).
- Collaborative verification : Share samples with independent labs for reproducibility testing, especially if discrepancies arise from instrument calibration .
Safety & Handling
Q. What first-aid protocols are critical for accidental exposure to this compound?
- Methodological Answer :
- Inhalation : Immediately relocate to fresh air; administer oxygen if breathing is labored. Avoid mouth-to-mouth resuscitation .
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Eye exposure : Flush with saline solution for 20 minutes; seek immediate medical attention.
- Spill management : Absorb with diatomaceous earth and decontaminate surfaces with ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
